Cas no 341930-71-0 (2-chloro-N-2-(2-methoxyphenoxy)ethylacetamide)

2-Chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide is a specialized organic compound featuring a chloroacetamide moiety linked to a 2-methoxyphenoxyethyl group. This structure imparts reactivity suitable for applications in synthetic chemistry, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, or functional materials. The presence of the chloroacetyl group enables nucleophilic substitution reactions, while the 2-methoxyphenoxyethyl side chain may contribute to enhanced solubility or binding properties in target systems. Its well-defined molecular architecture ensures consistent performance in multi-step syntheses. The compound is typically handled under controlled conditions due to its potential reactivity, and purity is critical for optimal results in downstream processes.
2-chloro-N-2-(2-methoxyphenoxy)ethylacetamide structure
341930-71-0 structure
Product name:2-chloro-N-2-(2-methoxyphenoxy)ethylacetamide
CAS No:341930-71-0
MF:C11H14ClNO3
MW:243.686762332916
MDL:MFCD01418185
CID:4713075
PubChem ID:25323227

2-chloro-N-2-(2-methoxyphenoxy)ethylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide
    • acetamide, 2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-
    • 2-chloro-N-2-(2-methoxyphenoxy)ethylacetamide
    • MDL: MFCD01418185
    • Inchi: 1S/C11H14ClNO3/c1-15-9-4-2-3-5-10(9)16-7-6-13-11(14)8-12/h2-5H,6-8H2,1H3,(H,13,14)
    • InChI Key: KNVHMXSCCDHSLU-UHFFFAOYSA-N
    • SMILES: ClCC(NCCOC1C=CC=CC=1OC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 213
  • Topological Polar Surface Area: 47.6

2-chloro-N-2-(2-methoxyphenoxy)ethylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-23064-10.0g
2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide
341930-71-0 95%
10.0g
$1778.0 2024-06-20
Enamine
EN300-23064-0.5g
2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide
341930-71-0 95%
0.5g
$310.0 2024-06-20
Enamine
EN300-23064-2.5g
2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide
341930-71-0 95%
2.5g
$810.0 2024-06-20
1PlusChem
1P00J9S0-100mg
2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide
341930-71-0 95%
100mg
$196.00 2024-05-05
1PlusChem
1P00J9S0-1g
2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide
341930-71-0 95%
1g
$574.00 2024-05-05
Enamine
EN300-23064-1g
2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide
341930-71-0 95%
1g
$414.0 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1373917-50mg
2-Chloro-N-(2-(2-methoxyphenoxy)ethyl)acetamide
341930-71-0 98%
50mg
¥2052.00 2024-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1373917-100mg
2-Chloro-N-(2-(2-methoxyphenoxy)ethyl)acetamide
341930-71-0 98%
100mg
¥2842.00 2024-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1373917-5g
2-Chloro-N-(2-(2-methoxyphenoxy)ethyl)acetamide
341930-71-0 98%
5g
¥32367.00 2024-05-18
A2B Chem LLC
AI98336-50mg
2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide
341930-71-0 95%
50mg
$115.00 2024-04-20

Additional information on 2-chloro-N-2-(2-methoxyphenoxy)ethylacetamide

Introduction to 2-chloro-N-2-(2-methoxyphenoxy)ethylacetamide (CAS No. 341930-71-0)

2-chloro-N-2-(2-methoxyphenoxy)ethylacetamide, identified by its CAS number 341930-71-0, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a complex structural framework, has garnered attention due to its potential applications in drug development and biochemical research. The presence of a chloro substituent and an N-2-(2-methoxyphenoxy)ethyl side chain makes it a versatile candidate for further investigation, particularly in the design of novel therapeutic agents.

The compound's structure is characterized by a central amide linkage, which is a common motif in many bioactive molecules. The amide group not only contributes to the molecule's solubility and stability but also serves as a key interaction point for binding to biological targets. The 2-methoxyphenoxy moiety, on the other hand, introduces a hydrophilic region that can enhance the compound's bioavailability and metabolic stability. This dual functionality makes 2-chloro-N-2-(2-methoxyphenoxy)ethylacetamide an attractive scaffold for medicinal chemists seeking to develop new drugs.

In recent years, there has been growing interest in the development of small molecules that can modulate neurotransmitter systems. The structural features of 2-chloro-N-2-(2-methoxyphenoxy)ethylacetamide suggest that it may have interactions with various neurotransmitter receptors, including those for serotonin and dopamine. Preliminary studies have indicated that compounds with similar structural motifs can exhibit pharmacological effects relevant to central nervous system disorders. For instance, derivatives of this class have shown promise in preclinical models as potential treatments for conditions such as depression and anxiety.

The synthesis of 2-chloro-N-2-(2-methoxyphenoxy)ethylacetamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps in the synthesis include the formation of the amide bond, the introduction of the chloro substituent, and the attachment of the 2-methoxyphenoxy group. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve these transformations efficiently. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing the intermediate and final products.

The pharmacological profile of 2-chloro-N-2-(2-methoxyphenoxy)ethylacetamide is being actively investigated in academic and industrial research settings. In vitro studies have demonstrated its ability to interact with specific proteins and enzymes involved in neurotransmitter metabolism. Additionally, animal models have provided insights into its potential therapeutic effects. These studies are crucial for understanding the compound's mechanism of action and for identifying any potential side effects that may need to be addressed before human trials.

The chemical properties of 2-chloro-N-2-(2-methoxyphenoxy)ethylacetamide also make it a valuable tool for biochemical research. Its solubility profile allows it to be used in a wide range of experimental conditions, from cell culture assays to enzymatic studies. Researchers are leveraging this compound to explore new pathways and interactions within biological systems, which could lead to breakthroughs in understanding disease mechanisms and developing targeted therapies.

The regulatory landscape for new pharmaceutical compounds is stringent, requiring extensive testing to ensure safety and efficacy before they can be approved for clinical use. As such, 2-chloro-N-2-(2-methoxyphenoxy)ethylacetamide is being subjected to rigorous preclinical testing protocols. These include toxicity assessments, pharmacokinetic studies, and interaction analyses with other drugs. The data generated from these studies will be critical in determining whether this compound progresses to human clinical trials.

In conclusion, 2-chloro-N-2-(2-methoxyphenoxy)ethylacetamide (CAS No. 341930-71-0) represents a promising candidate for further development in pharmaceutical chemistry. Its unique structural features and potential interactions with biological targets make it an exciting subject for ongoing research. As scientists continue to explore its properties and applications, this compound may contribute significantly to advancements in drug discovery and treatment strategies for various diseases.

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